N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide
Description
N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring, a thiadiazole moiety, and a sulfonamide group
Properties
IUPAC Name |
N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-9(2)13-15-14-11(21-13)8-17-7-10(5-6-12(17)18)22(19,20)16(3)4/h5-7,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRXOLJTRCGCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CN2C=C(C=CC2=O)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Attachment of the Thiadiazole to the Pyridine Ring: The thiadiazole moiety is then attached to a pyridine ring through a nucleophilic substitution reaction.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-oxo-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide
- N,N-dimethyl-6-oxo-1-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide
Uniqueness
N,N-dimethyl-6-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-sulfonamide is unique due to the presence of the propan-2-yl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in enzyme binding affinity and overall efficacy in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
